Methylene blue
Overview
Description
Methylene blue, also known as methylthioninium chloride, is a bright greenish-blue organic dye belonging to the phenothiazine family. It was first synthesized by Heinrich Caro in 1876. This compound has a wide range of applications, including its use as a dye, a medication, and a biological stain. It is particularly known for its role in treating methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to body tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylene blue involves several steps:
Nitrosation Reaction: Sodium nitrite reacts with N,N-dimethylaniline in a condensed hydrochloric acid solution to form p-nitroso-N,N-dimethylaniline.
Hydrogenation Reduction: p-nitroso-N,N-dimethylaniline undergoes hydrogenation to produce p-amino-N,N-dimethylaniline.
Oxidation and Addition Reactions: p-amino-N,N-dimethylaniline is oxidized, followed by the addition of sodium thiosulfate to form 2-amino-5-dimethylaminophenyl thiosulfonic acid.
Oxidative Condensation: This intermediate reacts with N,N-dimethylaniline to produce bis(4-dimethylaminophenyl) thiosulfonic acid.
Ring-Closing Reaction: Finally, bis(4-dimethylaminophenyl) thiosulfonic acid undergoes ring-closing reactions to yield this compound
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The raw materials used are readily available, and the process is designed to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can be oxidized to form various products, including leucothis compound.
Reduction: It undergoes reduction reactions, such as the reduction by sodium borohydride (NaBH4), which converts it to leucothis compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), glucose in alkaline solutions.
Reaction Conditions: Reactions are typically carried out in aqueous solutions, often under controlled pH and temperature conditions
Major Products:
Leucothis compound: Formed through reduction reactions.
Various Oxidized Products: Depending on the oxidizing agent used.
Scientific Research Applications
Methylene blue has a broad range of applications in scientific research:
Chemistry: Used as a redox indicator and in photochemical reactions.
Biology: Employed as a biological stain to differentiate between different cell types and structures.
Medicine: Used to treat methemoglobinemia, as an antiseptic in urinary tract infections, and investigated for its potential in treating Alzheimer’s disease.
Industry: Utilized in dyeing textiles, particularly bast fibers, and as a chemical indicator .
Mechanism of Action
Methylene blue exerts its effects through several mechanisms:
Oxidation-Reduction: It acts as an oxidation-reduction agent, reducing methemoglobin to hemoglobin.
Inhibition of Enzymes: Inhibits nitric oxide synthase and guanylate cyclase, affecting various physiological processes.
Protein Interaction: Oxidizes cysteine sulfhydryl groups on tau protein, which is relevant in the context of Alzheimer’s disease
Comparison with Similar Compounds
Methylene blue is unique among similar compounds due to its wide range of applications and its specific chemical properties. Similar compounds include:
Methyl Blue: Another dye used primarily for staining.
New this compound: Used in hematology for staining reticulocytes.
Methyl Violet: Used as a dye and in some medical applications.
This compound stands out due to its versatility and effectiveness in both medical and industrial applications .
Properties
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKWCBBOMKCUKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150645-86-6, 39612-13-0 | |
Record name | Poly(methylene blue) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0023296 | |
Record name | Methylene blue | |
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Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |
Record name | Methylene blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1026 | |
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Solubility |
In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |
Record name | Methylene blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
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Vapor Pressure |
0.00000013 [mmHg] | |
Record name | Methylene blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1026 | |
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Mechanism of Action |
* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde., The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase. | |
Record name | Methylene blue | |
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URL | https://www.drugbank.ca/drugs/DB09241 | |
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Record name | Methylene blue | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |
Record name | Methylene blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |
CAS No. |
61-73-4, 7220-79-3, 97130-83-1 | |
Record name | Methylene blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |
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Record name | Methylene blue | |
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Record name | Methylene blue | |
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Record name | methylene blue | |
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Record name | methylene blue | |
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Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |
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Record name | Methylene blue | |
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Record name | Methylthioninium chloride | |
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Record name | Methylthioninium chloride | |
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Record name | METHYLENE BLUE ANHYDROUS | |
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Record name | Methylene blue | |
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Melting Point |
100-110 °C (decomposes) | |
Record name | Methylene blue | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09241 | |
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Record name | Methylene blue | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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